

High-performance liquid chromatography (HPLC) for Pseudolaroside B analysis

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Compound of Interest

Compound Name: Pseudolaroside B

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Application Notes & Protocols for Pseudolaroside B Analysis using HPLC

These application notes provide a comprehensive guide for the quantitative analysis of **Pseudolaroside B** in various samples, particularly from its natural source, the root bark of *Pseudolarix kaempferi* (Cortex Pseudolaricis). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Pseudolaroside B, also known as Pseudolaric acid B, is a major bioactive diterpenoid found in the root bark of *Pseudolarix kaempferi*.^[1] This compound has garnered significant interest due to its potent biological activities, including antifungal, antifertile, and cytotoxic effects.^{[1][2]} Notably, it is recognized as a potent antifungal agent, particularly against *Candida* and *Torulopsis* species.^[1] Given its therapeutic potential, accurate and reliable quantification of **Pseudolaroside B** is crucial for quality control of raw materials and in various stages of drug development. High-performance liquid chromatography (HPLC) offers a sensitive, simple, and accurate method for this purpose.^[1]

Experimental Protocols

Sample Preparation: Extraction from Cortex Pseudolaricis

A robust extraction method is essential to ensure accurate quantification of **Pseudolaroside B** from the plant matrix.

Protocol:

- **Grinding:** Grind the dried root bark of *Pseudolarix kaempferi* into a fine powder.
- **Extraction Solvent:** Prepare an ethanol-water solution (ratio not specified in the provided context). Other studies have utilized ethanol extracts for isolating compounds from Cortex *Pseudolaricis*.[\[3\]](#)
- **Extraction Process:** The precise extraction method (e.g., maceration, sonication, reflux) and duration should be optimized for maximum yield. The provided search results did not detail a specific extraction protocol for quantitative analysis.
- **Filtration:** Filter the resulting extract to remove solid plant material.
- **Dilution:** Dilute the extract with a suitable solvent to a concentration within the linear range of the HPLC method.

HPLC Method for Pseudolaroside B Analysis

This section details the validated HPLC method for the separation and quantification of **Pseudolaroside B**.[\[1\]](#)

Chromatographic Conditions:

Parameter	Specification
Column	Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase	A: 1% Aqueous Acetic Acid B: Acetonitrile
Gradient Elution	30% to 60% Acetonitrile in 30 minutes
Flow Rate	1.0 mL/min (assumed, as is common for such columns)
Detection	UV at 260 nm
Injection Volume	Not specified (typically 10-20 µL)
Column Temperature	Ambient (unless specified otherwise)

Standard Solution Preparation:

Prepare a stock solution of **Pseudolaroside B** reference standard (purity >98%) by dissolving it in a suitable solvent like DMSO and then diluting it with the mobile phase to create a series of calibration standards.[\[2\]](#)

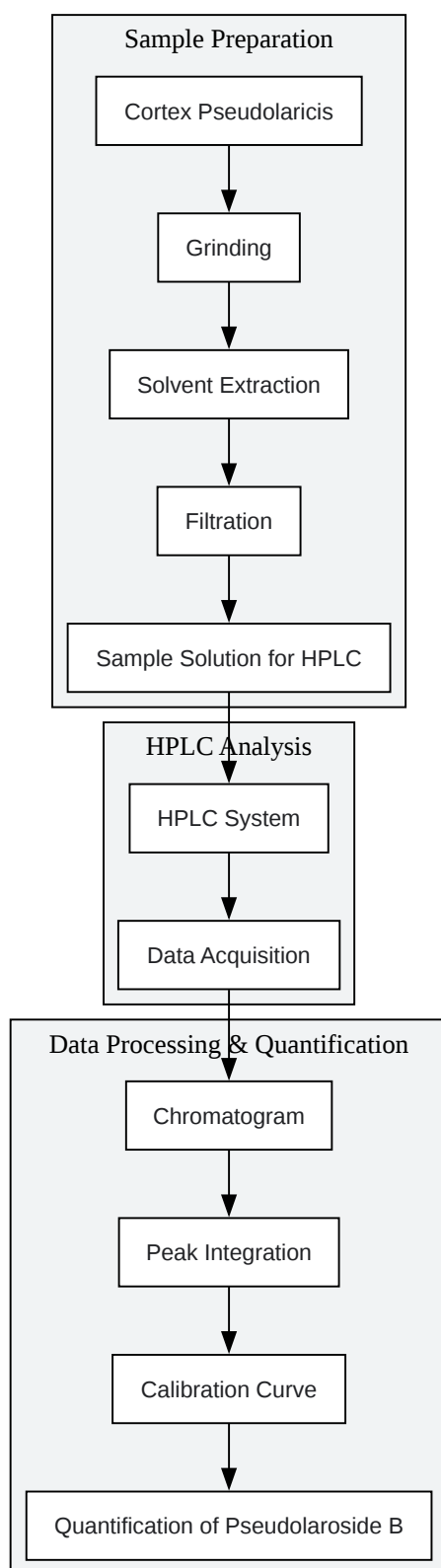
Method Validation Summary

The analytical method has been validated to ensure its accuracy, precision, and sensitivity.[\[1\]](#)

Validation Parameter	Result
Linearity Range	0.618 - 61.8 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.0309 µg/mL
Limit of Quantification (LOQ)	0.1030 µg/mL
Accuracy (Recovery)	97.21 - 99.28%
Precision (Intra-day & Inter-day)	RSD < 2% ^[4] (Typical acceptance criteria)
Specificity	The method is specific for Pseudolaroside B, with good resolution from other components in the extract. ^[1]

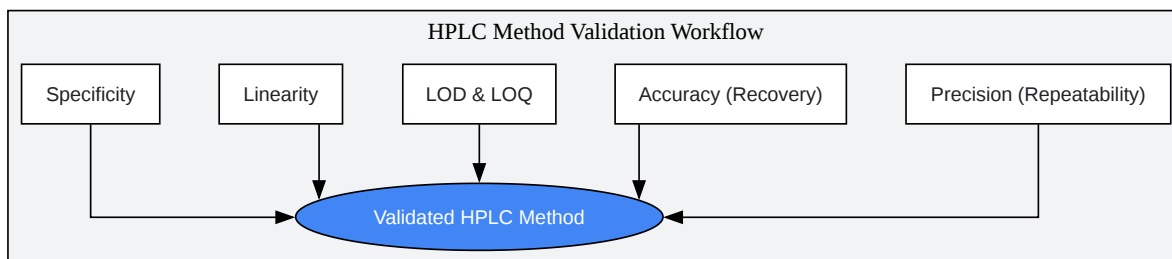
Experimental Workflow and Data Analysis

The following diagrams illustrate the overall workflow for the analysis of **Pseudolaroside B**.



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Caption: Overall workflow for **Pseudolaroside B** analysis.



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Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and validated approach for the quantitative determination of **Pseudolaroside B**.^[1] This methodology is suitable for the quality control of Cortex Pseudolaricis and for research purposes involving this bioactive compound. The provided protocols and data serve as a valuable resource for scientists and researchers in ensuring the consistency and quality of their work with **Pseudolaroside B**.

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